1-isopropyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Overview
Description
1-isopropyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.132076794 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Ultrasound-Promoted Synthesis
Fused polycyclic derivatives, structurally related to the specified compound, have been synthesized using an ultrasound-promoted regioselective reaction. This method is notable for its short reaction times and high yields, illustrating the compound's utility in facilitating efficient synthetic routes in organic chemistry (Nikpassand et al., 2010).
Oxidation and Reduction Reactions
Certain derivatives have been used as effective oxidizing agents for transforming related compounds under mild conditions. This showcases their potential in synthetic organic chemistry for facilitating specific oxidation states, which is crucial for the synthesis of various pharmaceuticals and fine chemicals (Zolfigol et al., 2006).
Structural and Spectral Analysis
X-ray Diffraction and DFT Studies
The structure of related compounds has been elucidated through X-ray diffraction studies, complemented by density functional theory (DFT) calculations. Such studies are fundamental in understanding the molecular geometry, electronic structure, and reactivity of these compounds, aiding in the development of new materials and drugs (Prasad et al., 2018).
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
Some derivatives exhibit high triplet energies, making them suitable as host materials for phosphorescent OLEDs. This application is particularly important for developing more efficient and durable OLEDs, which are critical for next-generation displays and lighting (Li et al., 2016).
Biological Activities
Antibacterial Activity
Multicomponent reactions involving pyrazolopyridine derivatives have led to the discovery of novel heterocyclic scaffolds with notable antibacterial activities. These findings highlight the potential of such compounds in the development of new antibacterial agents, addressing the growing concern of antibiotic resistance (Frolova et al., 2011).
Mechanism of Action
Target of Action
The primary target of 1-isopropyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is the Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . The compound shows acceptable activity with an IC50 value of 56 nM . It inhibits the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Biochemical Pathways
Once TRKs are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells . The inhibition of TRKs by the compound can therefore disrupt these pathways and their downstream effects.
Pharmacokinetics
The compound possesses good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, as evidenced by its effect on the Km-12 cell line . This can lead to the prevention or slowing down of cancer growth.
Properties
IUPAC Name |
4-phenyl-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9(2)18-14-13(15(20)17-18)11(8-12(19)16-14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFQOZCXPUJZBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.